Hexamethonium hydroxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

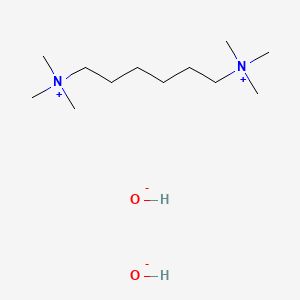

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLUMIIRFKDCKI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-81-0 | |

| Record name | Hexamethonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, hydroxide (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVL393940Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexamethonium Hydroxide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethonium (B1218175), a bis-quaternary ammonium (B1175870) compound, is a potent non-depolarizing ganglionic blocker. Its mechanism of action centers on the antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. This blockade effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a range of physiological effects. This technical guide provides an in-depth exploration of the molecular interactions, physiological consequences, and experimental methodologies used to characterize the action of hexamethonium hydroxide (B78521).

Introduction

Hexamethonium has historically been a cornerstone pharmacological tool for studying the autonomic nervous system.[1][2] Although its clinical use has been largely superseded by more specific agents with fewer side effects, it remains an invaluable compound in experimental research for its ability to produce a "medical sympathectomy" and parasympathectomy.[2] This guide will delineate the core mechanism of action of hexamethonium hydroxide, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Ganglionic Blockade

The primary mechanism of action of hexamethonium is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[1] Unlike competitive antagonists that bind directly to the acetylcholine binding site, hexamethonium primarily acts as a non-competitive antagonist by blocking the ion pore of the nAChR.[1] This prevents the influx of sodium and potassium ions that is necessary for the depolarization of the postganglionic neuron, thereby inhibiting the transmission of nerve impulses.

This action is relatively specific to the neuronal (Nn) subtype of nAChRs found in ganglia and has significantly less effect on the muscle (Nm) subtype at the neuromuscular junction or on muscarinic acetylcholine receptors.[1]

Effects on the Sympathetic and Parasympathetic Nervous Systems

By blocking neurotransmission in all autonomic ganglia, hexamethonium inhibits both the sympathetic and parasympathetic nervous systems. The resulting physiological effect on a particular organ system depends on the dominant autonomic tone to that organ. For example, in the cardiovascular system where the sympathetic nervous system has a dominant tonic influence on blood vessels, hexamethonium causes vasodilation and a fall in blood pressure. Conversely, in the gastrointestinal and urinary tracts, where the parasympathetic system is dominant, its blockade leads to reduced motility and potential for urinary retention.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of hexamethonium with its target receptors. It is important to note that specific binding affinity (Ki) and potency (IC50) values for individual neuronal nAChR subtypes are not extensively reported in publicly available literature.

| Parameter | Value | Receptor/System | Species | Reference |

| IC50 | >50 µM | Nicotinic Acetylcholine Receptors | Human Brain | [3] |

| Equilibrium Constant (Competitive Antagonism) | ~200 µM | Cholinoceptors | Frog Skeletal Muscle | [4] |

| Association Rate Constant (kf) | 5 x 10⁴ M⁻¹s⁻¹ | Acetylcholine-activated channels | Aplysia Neurons | [5] |

| Dissociation Rate Constant (kb) | 0.24–0.29 s⁻¹ | Acetylcholine-activated channels | Aplysia Neurons | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ganglionic Transmission and its Blockade

The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of intervention by hexamethonium.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of a compound like hexamethonium for nAChRs.

Experimental Workflow: Two-Electrode Voltage Clamp Electrophysiology

This diagram illustrates the workflow for a two-electrode voltage clamp experiment to study the effect of hexamethonium on nAChR currents.

Detailed Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol is adapted from established methods for nAChR binding assays.[6][7]

Objective: To determine the binding affinity (Ki) of this compound for neuronal nicotinic acetylcholine receptors.

Materials:

-

Biological Material: Tissue homogenate from a brain region rich in nAChRs (e.g., thalamus) or a cell line stably expressing a specific nAChR subtype (e.g., SH-SY5Y cells).

-

Radioligand: A suitable radiolabeled nAChR antagonist (e.g., [³H]-epibatidine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled nAChR agonist or antagonist (e.g., nicotine (B1678760) or mecamylamine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

96-well plates, cell harvester, and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of hexamethonium.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Add membrane preparation, radioligand, and serial dilutions of this compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the hexamethonium concentration.

-

Determine the IC50 value (the concentration of hexamethonium that inhibits 50% of the specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Voltage Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of hexamethonium on nAChR function.[8][9]

Objective: To characterize the inhibitory effect of this compound on acetylcholine-evoked currents in cells expressing nAChRs.

Materials:

-

Cell Preparation: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the nAChR subtype of interest.

-

Recording Pipettes: Borosilicate glass microelectrodes (resistance 1-3 MΩ).

-

Internal Solution (in pipette): e.g., 140 mM KCl, 10 mM HEPES, 11 mM EGTA, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.2.

-

External Solution: e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

Agonist: Acetylcholine (ACh).

-

Antagonist: this compound.

-

Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation and Patching:

-

Culture and prepare the cells for recording.

-

Position a recording pipette filled with internal solution onto the surface of a cell and form a high-resistance seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage Clamp and Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline recording in the external solution.

-

Apply a brief pulse of ACh to the cell using the perfusion system and record the resulting inward current.

-

Wash the cell with the external solution until the current returns to baseline.

-

Co-apply ACh and a specific concentration of this compound and record the current response.

-

Repeat this process for a range of hexamethonium concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of hexamethonium.

-

Normalize the current in the presence of hexamethonium to the control current (ACh alone).

-

Plot the normalized current as a function of the hexamethonium concentration.

-

Fit the data with a suitable equation to determine the IC50 value.

-

Conclusion

This compound acts as a non-depolarizing ganglionic blocker by antagonizing neuronal nicotinic acetylcholine receptors, primarily through ion pore blockade. This action leads to the inhibition of neurotransmission in both the sympathetic and parasympathetic nervous systems. While its clinical utility is limited due to its non-specific effects, hexamethonium remains a critical tool in pharmacological research for elucidating the functions of the autonomic nervous system. The experimental protocols detailed in this guide provide a framework for the continued investigation of its mechanism of action and the characterization of novel ganglionic blocking agents. Further research is warranted to fully characterize the interaction of hexamethonium with specific neuronal nAChR subtypes.

References

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relaxation studies on the interaction of hexamethonium with acetylcholine-receptor channels in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Voltage clamp - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Pharmacological Profile of Hexamethonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethonium (B1218175), a bis-quaternary ammonium (B1175870) compound, is a potent non-depolarizing ganglionic blocking agent. Historically significant as one of the first effective antihypertensive drugs, its clinical use has been largely superseded due to its non-selective action and consequent adverse effects. However, Hexamethonium remains an invaluable pharmacological tool for researchers studying the autonomic nervous system and nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the pharmacological profile of Hexamethonium hydroxide (B78521), including its mechanism of action, receptor binding affinity, pharmacokinetics, and detailed experimental protocols for its characterization.

Mechanism of Action

Hexamethonium exerts its pharmacological effects by acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, Hexamethonium primarily blocks the open ion channel of the nAChR, preventing the influx of sodium and potassium ions and thereby inhibiting postganglionic neuronal depolarization.[1] This blockade is not selective for sympathetic or parasympathetic ganglia, leading to a generalized inhibition of autonomic outflow.[1]

Signaling Pathway of Hexamethonium Action

Caption: Mechanism of Hexamethonium at the autonomic ganglion.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Hexamethonium, providing insights into its receptor affinity and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of Hexamethonium

| Receptor Subtype | Ligand | Assay Type | Species | IC50 | Ki | Reference |

| Neuronal nAChR (α4β2) | Hexamethonium | - | - | 2.82 µM | - | [2] |

| Neuronal nAChR | --INVALID-LINK---Nicotine | Radioligand Binding | Human (brain) | >50 µM | - | [3] |

| Muscarinic M1 | [3H]-Pirenzepine | Radioligand Binding | - | - | 525 µM | [4] |

| Muscarinic M2 | [3H]-AF-DX 384 | Radioligand Binding | - | - | 214 µM | [4] |

| Muscarinic M3 | [3H]-4-DAMP | Radioligand Binding | - | - | 2450 µM | [4] |

Table 2: Pharmacokinetic Profile of Hexamethonium

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Poor | - | Oral | [5] |

| Volume of Distribution (Vd) | 0.23 L/kg | - | IV, IM | [5] |

| Half-life (t½) | ~10 minutes | - | - | [5] |

| Metabolism | Minimal | - | - | [5] |

| Excretion | Primarily renal (unchanged) | - | - | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

In Vitro Characterization: Patch-Clamp Electrophysiology for nAChR Blockade

This protocol outlines the whole-cell patch-clamp technique to assess the voltage-dependent block of nAChRs by Hexamethonium.

Objective: To determine the IC50 of Hexamethonium and characterize the voltage-dependency of its block on a specific nAChR subtype expressed in a cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the nAChR subtype of interest (e.g., α3β4).

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 11 EGTA, 1 CaCl2, 10 HEPES, 4 Mg-ATP (pH 7.2).

-

Hexamethonium hydroxide stock solution (100 mM in deionized water).

-

Acetylcholine (ACh) stock solution (1 M in deionized water).

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass capillaries.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the target nAChR subtype on glass coverslips in appropriate media.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Recording:

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

ACh Application: Apply a saturating concentration of ACh (e.g., 1 mM) to elicit a maximal inward current.

-

Hexamethonium Application:

-

Co-apply ACh with increasing concentrations of Hexamethonium (e.g., 0.1 µM to 100 µM).

-

Allow the blocking effect to reach a steady state at each concentration.

-

-

Voltage-Dependence Protocol:

-

In the presence of a fixed concentration of ACh and Hexamethonium (e.g., IC50 concentration), apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments).

-

Record the resulting currents.

-

-

Data Analysis:

-

Measure the peak inward current at each Hexamethonium concentration and normalize to the control ACh response.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Plot the current-voltage (I-V) relationship in the presence and absence of Hexamethonium to assess voltage dependency.

-

In Vivo Characterization: Ganglionic Blockade on Blood Pressure in Rats

This protocol describes a method to evaluate the in vivo efficacy of Hexamethonium by measuring its effect on arterial blood pressure in anesthetized rats.

Objective: To determine the dose-dependent effect of Hexamethonium on mean arterial pressure (MAP) as an index of ganglionic blockade.

Materials:

-

Male Wistar rats (250-300 g).

-

Anesthetic (e.g., urethane, 1.25 g/kg, i.p.).

-

Catheters (polyethylene tubing).

-

Pressure transducer and data acquisition system.

-

This compound solution for injection (e.g., 10 mg/mL in saline).

-

Saline solution (0.9% NaCl).

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with urethane.

-

Cannulate the trachea to ensure a patent airway.

-

Catheterize the carotid artery for blood pressure measurement and connect it to a pressure transducer.

-

Catheterize the jugular vein for drug administration.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, monitoring for a stable heart rate and blood pressure.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) for 10-15 minutes.

-

Hexamethonium Administration:

-

Administer a bolus intravenous (i.v.) injection of saline (vehicle control) and record MAP for 15-20 minutes.

-

Administer increasing doses of Hexamethonium (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.v.) in a cumulative or sequential manner.

-

Allow sufficient time between doses for the blood pressure to stabilize.

-

-

Data Analysis:

-

Calculate the change in MAP from baseline for each dose of Hexamethonium.

-

Construct a dose-response curve by plotting the percentage decrease in MAP against the log of the Hexamethonium dose.

-

Determine the ED50 (the dose that produces 50% of the maximal effect).

-

Mandatory Visualizations

Experimental Workflow for Characterizing a Novel Ganglionic Blocking Agent

Caption: Workflow for characterizing a new ganglionic blocker.

Conclusion

This compound, despite its limited therapeutic application today, remains a cornerstone tool in autonomic pharmacology research. Its well-characterized, non-selective ganglionic blocking properties provide a robust method for investigating the roles of the sympathetic and parasympathetic nervous systems in various physiological and pathophysiological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing Hexamethonium in their studies and for those involved in the development of novel autonomic modulators. A thorough understanding of its pharmacological profile is essential for the accurate interpretation of experimental results and for advancing our knowledge of autonomic neuroscience.

References

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. hexamethonium [drugcentral.org]

- 3. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

Hexamethonium Hydroxide: A Technical Guide for Autonomic Ganglia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethonium (B1218175), a quaternary ammonium (B1175870) compound, is a potent and non-depolarizing ganglionic blocker that acts as a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] Its historical significance as one of the first effective antihypertensive agents has transitioned to its current, invaluable role as a research tool for elucidating the complexities of the autonomic nervous system.[2][3] This technical guide provides an in-depth overview of hexamethonium hydroxide (B78521), focusing on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways to support its application in autonomic ganglia research.

Introduction

Hexamethonium selectively blocks neurotransmission in both sympathetic and parasympathetic ganglia by acting as an antagonist at the nicotinic acetylcholine receptors located within these ganglia.[1][2][4] Unlike other cholinergic antagonists, it does not significantly affect muscarinic acetylcholine receptors (mAChR) on target organs or nicotinic receptors at the neuromuscular junction.[1] This specificity makes it an ideal pharmacological tool to investigate the role of ganglionic transmission in various physiological processes. Hexamethonium's mechanism of action is primarily through the blockade of the ion pore of the nAChR, rather than by competing with acetylcholine at its binding site.[1]

Physicochemical Properties

Hexamethonium hydroxide is the hydroxide salt of the hexamethonium cation. It is a white, crystalline, water-soluble solid.[5]

| Property | Value | Reference |

| CAS Number | 556-81-0 | [5] |

| Molecular Formula | C12H32N2O2 | [6] |

| Molecular Weight | 236.39 g/mol | [6] |

| Solubility | Highly soluble in water | [5][7] |

| Blood-Brain Barrier | Does not cross | [2][8] |

Mechanism of Action: Signaling Pathway

Hexamethonium exerts its effect by blocking the neuronal nAChRs in autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic outflow.

Quantitative Data

The potency of hexamethonium can be quantified by its inhibitory concentration (IC50) values at different nAChR subtypes. It is important to note that hexamethonium is a relatively low-potency antagonist, with IC50 values typically in the micromolar range.

| Receptor Subtype | Hexamethonium IC50 (µM) | Species | Reference |

| Neuronal nAChRs (general) | > 50 | Human | [9] |

| α3β2-containing nAChRs | Attenuates response by ~70% at 100-200 nM α-conotoxin MII, complete blockade with hexamethonium | Canine | [10] |

| α3β4-containing nAChRs | Minor contribution to ganglionic transmission | Canine | [10] |

| α7 nAChRs | Contributes to ganglionic transmission | Canine | [10] |

Experimental Protocols

Hexamethonium is widely used in both in vivo and in vitro experimental settings to study the autonomic nervous system.

In Vivo Ganglionic Blockade in Rodents

This protocol describes a method for inducing ganglionic blockade in rats to study the role of the sympathetic nervous system in blood pressure regulation.[11][12]

Materials:

-

Hexamethonium bromide or chloride

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, urethane)

-

Catheters for intravenous administration and blood pressure monitoring

-

Data acquisition system

Procedure:

-

Anesthetize the animal and insert catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure and heart rate monitoring).

-

Allow the animal to stabilize and record baseline cardiovascular parameters.

-

Prepare a stock solution of hexamethonium in saline.

-

Administer hexamethonium intravenously. Doses can range from 1 to 20 mg/kg, depending on the desired level and duration of blockade.[12][13]

-

Continuously monitor and record mean arterial pressure (MAP) and heart rate (HR).

-

A successful ganglionic blockade is indicated by a significant drop in blood pressure.

In Vitro Superior Cervical Ganglion Preparation

This in vitro method allows for the direct study of hexamethonium's effects on ganglionic transmission in an isolated tissue preparation.

Materials:

-

Superior cervical ganglion (SCG) from a suitable animal model (e.g., rat, cat)

-

Krebs solution

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Hexamethonium solution

Procedure:

-

Dissect the SCG and place it in a recording chamber perfused with oxygenated Krebs solution.

-

Position stimulating electrodes on the preganglionic nerve and recording electrodes on the postganglionic nerve.

-

Deliver supramaximal stimuli to the preganglionic nerve to elicit a compound action potential (CAP) in the postganglionic nerve.

-

Record baseline CAP amplitudes.

-

Add hexamethonium to the perfusing solution at the desired concentration.

-

Continue to stimulate the preganglionic nerve and record the postganglionic CAP.

-

A reduction or complete block of the CAP indicates successful ganglionic blockade.

Applications in Research

-

Cardiovascular Physiology: Investigating the role of autonomic tone in regulating blood pressure, heart rate, and cardiac function.[11][12]

-

Gastrointestinal Motility: Studying the neural control of gut motility and secretion.[14]

-

Neuropharmacology: Characterizing the properties of nAChRs and screening for new ganglionic blocking agents.

-

Respiratory Physiology: Examining the autonomic control of airway smooth muscle.

Limitations and Considerations

The primary limitation of hexamethonium is its lack of specificity between sympathetic and parasympathetic ganglia.[3] This can lead to widespread and sometimes undesirable physiological effects. Additionally, due to its poor absorption from the gastrointestinal tract, it must be administered parenterally for systemic effects.[2]

Conclusion

This compound remains a cornerstone pharmacological tool for researchers investigating the autonomic nervous system. Its ability to produce a reliable and reversible ganglionic blockade allows for the elucidation of the intricate roles of sympathetic and parasympathetic pathways in health and disease. Understanding its mechanism of action, quantitative properties, and appropriate experimental application is crucial for obtaining robust and reproducible data in autonomic research.

References

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Hexamethonium | drug | Britannica [britannica.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. CAS 556-81-0: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C12H32N2O2 | CID 6059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Hexamethonium | C12H30N2+2 | CID 3604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The chronic infusion of hexamethonium and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of Hexamethonium hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethonium hydroxide (B78521), a quaternary ammonium (B1175870) compound, is a potent non-depolarizing ganglionic blocker. It acts as a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, primarily by blocking the ion pore rather than competing with acetylcholine for its binding site. This comprehensive technical guide details the chemical properties, structure, and pharmacological actions of Hexamethonium hydroxide. It provides an in-depth look at its mechanism of action, downstream signaling effects, and includes detailed experimental protocols for its synthesis, purification, and characterization, as well as for in vitro pharmacological studies.

Chemical Properties and Structure

This compound is a synthetic bis-quaternary ammonium compound. Its structure consists of a six-carbon aliphatic chain separating two trimethylammonium groups, with hydroxide ions as the counter-ions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium dihydroxide | [1] |

| Synonyms | Hexamethylenebis(trimethylammonium hydroxide) | [1] |

| CAS Number | 556-81-0 | [1] |

| Chemical Formula | C₁₂H₃₂N₂O₂ | [1] |

| Molecular Weight | 236.39 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow solid or solution. It is hygroscopic and can absorb moisture from the air. | [2] |

| Melting Point | 25 °C | [2] |

| Boiling Point | 257 °C | [2] |

| Solubility | Highly soluble in water and other polar solvents. Less soluble in non-polar organic solvents.[2][3] | |

| pKa | As a quaternary ammonium hydroxide, it is a strong base with a pKa value typically above 12.[4] It is permanently charged, independent of the pH of its solution.[5] |

Synthesis and Purification

The synthesis of this compound is typically a two-step process. First, a Hexamethonium salt, such as Hexamethonium bromide, is synthesized. This is followed by the conversion of the bromide salt to the hydroxide salt.

Synthesis of Hexamethonium Bromide

Hexamethonium bromide can be synthesized via the quaternization of trimethylamine (B31210) with 1,6-dibromohexane (B150918).

Experimental Protocol: Synthesis of Hexamethonium Bromide

Materials:

-

1,6-dibromohexane

-

Trimethylamine (solution in ethanol (B145695) or as a gas)

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

In a pressure-resistant reaction vessel, dissolve 1,6-dibromohexane in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a twofold molar excess of trimethylamine solution in ethanol. Alternatively, bubble trimethylamine gas through the cooled solution until the required molar excess is achieved.

-

Seal the reaction vessel and allow it to warm to room temperature.

-

Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature.

-

The crude Hexamethonium bromide may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

The precipitated product is collected by filtration and washed with cold diethyl ether to remove unreacted starting materials and byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Conversion of Hexamethonium Bromide to this compound

The conversion of Hexamethonium bromide to this compound can be achieved using an anion exchange resin.

Experimental Protocol: Anion Exchange for this compound Preparation

Materials:

-

Hexamethonium bromide

-

Strongly basic anion exchange resin (hydroxide form, e.g., AG® 1-X8)

-

Deionized water

-

Chromatography column

Procedure:

-

Prepare a slurry of the anion exchange resin in deionized water and pack it into a chromatography column.

-

Wash the resin thoroughly with several column volumes of deionized water to remove any impurities.

-

Prepare an aqueous solution of Hexamethonium bromide.

-

Slowly pass the Hexamethonium bromide solution through the prepared anion exchange column. The bromide ions will be exchanged for hydroxide ions on the resin.

-

Collect the eluent, which now contains this compound.

-

To ensure complete elution of the product, wash the column with several volumes of deionized water and combine the washings with the initial eluent.

-

The concentration of the this compound solution can be determined by potentiometric titration.

Experimental Workflow: Synthesis and Purification of this compound

References

Hexamethonium Hydroxide in Polymer Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexamethonium (B1218175) hydroxide (B78521), a quaternary ammonium (B1175870) compound, serves as a versatile tool in polymer science, primarily functioning as a catalyst in anionic polymerization and as a structure-directing agent (SDA) in the synthesis of crystalline microporous materials like zeolites. Its strong basicity and the steric influence of the hexamethonium cation are key to its utility in these applications. This guide provides an in-depth overview of the fundamental principles, experimental considerations, and potential applications of hexamethonium hydroxide in the field of polymer science. While specific quantitative data for polymers synthesized using this compound is not extensively available in the public domain, this paper presents representative data from analogous systems to illustrate the expected outcomes.

Core Principles of this compound in Polymerization

This compound --INVALID-LINK--₂ is a strong base that completely dissociates in polar solvents to provide hydroxide ions (OH⁻) and hexamethonium dications. This property is central to its function in polymer synthesis.

Anionic Polymerization Catalyst

In anionic polymerization, the hydroxide ion from this compound can act as an initiator for monomers with electron-withdrawing substituents, such as cyanoacrylates or epoxides. The initiation step involves the nucleophilic attack of the hydroxide ion on the monomer, creating a carbanion that then propagates the polymer chain.

The dicationic nature of the hexamethonium ion can influence the polymerization process by acting as a counter-ion to the growing polymer chains. This can affect the stereochemistry and microstructure of the resulting polymer. The bulky nature of the hexamethonium cation can also influence the rate of polymerization and the molecular weight distribution of the final product.[1]

Structure-Directing Agent (SDA) in Zeolite and MOF Synthesis

In the synthesis of zeolites and metal-organic frameworks (MOFs), hexamethonium cations act as templates or structure-directing agents.[2] The size and shape of the organic cation guide the assembly of the inorganic framework precursors (such as silicate (B1173343) and aluminate species) into specific crystalline structures. The hexamethonium cation, with its linear and flexible alkyl chain connecting two quaternary ammonium groups, can direct the formation of particular pore architectures within the resulting microporous material. Upon synthesis, the organic template is typically removed by calcination, leaving behind a porous structure with a high surface area and uniform pore size, which are crucial for applications in catalysis, separation, and adsorption.

Quantitative Data on Polymer Properties

Specific quantitative data on the properties of polymers synthesized using this compound as the primary catalyst or initiator is limited in the available literature. However, by examining data from similar anionic polymerization and zeolite synthesis systems, we can infer the expected impact on polymer characteristics.

Anionic Polymerization

The following table summarizes typical data for the anionic polymerization of styrene (B11656) initiated by a strong base, which can serve as a proxy for what might be expected when using this compound under optimized conditions. The key parameters influenced are the number average molecular weight (Mn), the weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI indicates a more uniform polymer chain length, a characteristic feature of living anionic polymerization.

Table 1: Representative Data for Anionic Polymerization of Styrene

| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Strong Base Initiator | 100 | 25 | 10,400 | 1.05 |

| Strong Base Initiator | 200 | 25 | 20,800 | 1.04 |

| Strong Base Initiator | 500 | 25 | 52,000 | 1.06 |

Note: This data is illustrative and based on typical results for anionic polymerization of styrene. Actual results with this compound may vary depending on the monomer, solvent, and reaction conditions.

Zeolite Synthesis

In zeolite synthesis, the choice of SDA influences the final crystalline phase, crystal size, and morphology. The table below presents representative data for the synthesis of ZSM-5, a common type of zeolite, using different organic SDAs. This illustrates how the SDA directs the synthesis towards a specific framework.

Table 2: Representative Data for ZSM-5 Zeolite Synthesis

| Structure-Directing Agent | Si/Al Ratio in Gel | Crystallization Time (days) | Crystal Size (µm) | Product Phase |

| Tetrapropylammonium Hydroxide | 25 | 2 | 0.5 - 1.0 | MFI (ZSM-5) |

| Hexamethonium Dichloride | 25 | 3-5 | 1.0 - 2.0 | MFI (ZSM-5) |

| Cetyltrimethylammonium Bromide | 25 | 4 | 0.2 - 0.5 | MFI (ZSM-5) |

Note: This data is illustrative. The use of this compound as the source of the hexamethonium cation would be expected to yield similar results to hexamethonium dichloride under appropriate synthesis conditions.

Experimental Protocols

The following are detailed, representative methodologies for key experiments involving this compound in polymer science.

Protocol for Anionic Polymerization of an Activated Monomer

Objective: To synthesize a polymer with a controlled molecular weight and narrow polydispersity using this compound as an initiator.

Materials:

-

Monomer (e.g., ethyl cyanoacrylate)

-

This compound solution (e.g., 0.1 M in a suitable solvent)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)

-

Quenching agent (e.g., methanol)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line and glassware

Procedure:

-

Purification: The monomer and solvent must be rigorously purified to remove any protic impurities (like water) that can terminate the anionic polymerization. The monomer is typically distilled under reduced pressure, and the solvent is dried over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distilled immediately before use.

-

Reactor Setup: A Schlenk flask is dried in an oven and then assembled while hot under a stream of inert gas. The flask is then evacuated and backfilled with inert gas several times to ensure an inert atmosphere.

-

Reaction: a. The purified solvent is transferred to the reaction flask via cannula under inert atmosphere. b. The flask is cooled to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). c. The purified monomer is added to the stirred solvent. d. A calculated amount of the this compound solution is injected into the monomer solution to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer. e. The reaction is allowed to proceed for a specific time, during which the solution may become viscous as the polymer forms.

-

Termination: The polymerization is terminated by adding a quenching agent, such as methanol (B129727), which protonates the living carbanionic chain ends.

-

Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

-

Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

Protocol for Hydrothermal Synthesis of a Zeolite using this compound as SDA

Objective: To synthesize a crystalline microporous zeolite using this compound as a structure-directing agent.

Materials:

-

Silica (B1680970) source (e.g., tetraethyl orthosilicate (B98303) - TEOS, fumed silica)

-

Alumina (B75360) source (e.g., sodium aluminate, aluminum hydroxide)

-

This compound solution

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Gel Preparation: a. In a typical preparation, the this compound solution is mixed with deionized water in a beaker. b. The alumina source is added to this solution and stirred until it is completely dissolved. c. The silica source is then added slowly to the solution under vigorous stirring to form a homogeneous gel. The molar composition of the final gel (e.g., SiO₂/Al₂O₃ ratio, H₂O/SiO₂ ratio, and SDA/SiO₂ ratio) is crucial and must be carefully controlled.

-

Hydrothermal Synthesis: a. The synthesis gel is transferred to a Teflon-lined stainless steel autoclave. b. The autoclave is sealed and placed in an oven at a specific temperature (typically between 100 °C and 200 °C). c. The crystallization is allowed to proceed for a set period, which can range from several hours to several days.

-

Product Recovery: a. After crystallization, the autoclave is cooled to room temperature. b. The solid product is recovered by filtration or centrifugation. c. The product is washed thoroughly with deionized water to remove any unreacted reagents and residual SDA. d. The solid is then dried in an oven (typically at around 100 °C).

-

Template Removal (Calcination): a. The as-synthesized zeolite containing the hexamethonium cation is calcined in a furnace to remove the organic template. b. The temperature is slowly ramped up (e.g., 1-2 °C/min) to a final temperature (typically between 500 °C and 600 °C) and held for several hours in an atmosphere of air or nitrogen.

-

Characterization: The final calcined zeolite is characterized by X-ray diffraction (XRD) to determine its crystalline phase, scanning electron microscopy (SEM) to observe its crystal morphology and size, and nitrogen physisorption to measure its surface area and pore volume.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental workflows and relationships described in this guide.

Caption: Workflow for anionic polymerization initiated by this compound.

Caption: Workflow for hydrothermal synthesis of zeolites with this compound.

Caption: Conceptual diagram of anionic polymerization initiation by hydroxide.

Conclusion

This compound presents a valuable, albeit not extensively documented, option for researchers in polymer science. Its role as a strong base makes it a potential initiator for anionic polymerization of activated monomers, offering a pathway to well-defined polymers. Furthermore, the hexamethonium dication serves as an effective structure-directing agent in the synthesis of zeolites and other porous materials. While a lack of specific, published quantitative data necessitates a degree of exploratory work for new applications, the fundamental principles and representative protocols outlined in this guide provide a solid foundation for scientists and researchers to begin investigating the utility of this compound in their own work. Further research into the specific effects of the hexamethonium counter-ion on polymerization kinetics and polymer properties would be a valuable contribution to the field.

References

The Pivotal Role of Hexamethonium Hydroxide in Zeolite Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeolites, crystalline aluminosilicates with well-defined microporous structures, are of paramount importance in catalysis, separation, and adsorption processes. The synthesis of zeolites with specific framework topologies and desired physicochemical properties is critically dependent on the use of organic structure-directing agents (SDAs). This technical guide provides an in-depth exploration of the role of hexamethonium (B1218175) hydroxide (B78521) and its corresponding dication as a versatile and effective SDA in the synthesis of high-value zeolites, particularly one-dimensional channel systems like ZSM-48 and EU-1. This document details the mechanism of structure direction, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows to elucidate the synthesis process.

Introduction: The Significance of Structure-Directing Agents in Zeolite Synthesis

Zeolites are synthesized hydrothermally from a reactive gel containing sources of silica (B1680970), alumina, and alkali metal cations, often in the presence of an organic molecule known as a structure-directing agent (SDA) or template.[1] The SDA plays a crucial role in the crystallization process by organizing the inorganic precursor species around it, leading to the formation of a specific zeolite framework.[2] The size, shape, charge distribution, and flexibility of the SDA molecule are key factors that determine the resulting zeolite topology.[3] Upon crystallization, the SDA is occluded within the zeolite pores and is typically removed by calcination to open up the microporous network.

Hexamethonium hydroxide, containing the hexamethonium dication [(CH₃)₃N⁺-(CH₂)₆-N⁺(CH₃)₃], has emerged as a highly effective SDA for the synthesis of several commercially important zeolites. Its linear and flexible nature allows it to direct the formation of zeolites with one-dimensional channel systems.[1] This guide focuses on the specific role and application of this compound in the synthesis of ZSM-48 and EU-1 zeolites, two materials with significant potential in catalysis and hydrocarbon processing.

This compound as a Structure-Directing Agent

The hexamethonium dication is a linear diquaternary ammonium (B1175870) cation that has proven to be a versatile SDA.[1] Its primary role is to act as a template around which the silicate (B1173343) and aluminate species from the synthesis gel can organize to form the specific porous network of the target zeolite. The selection between different zeolite phases, such as ZSM-48 and EU-1, can be controlled by carefully adjusting the synthesis parameters.

Directing the Synthesis of ZSM-48 and EU-1

Hexamethonium is a key SDA for producing both ZSM-48 and EU-1 zeolites.[1][4] ZSM-48 possesses a one-dimensional 10-membered ring channel system, making it a valuable catalyst for shape-selective reactions like the hydroisomerization of long-chain n-alkanes.[1][5] EU-1, on the other hand, has a more complex one-dimensional 10-membered ring channel system and is used in applications such as xylene isomerization.

The preferential crystallization of either ZSM-48 or EU-1 is highly sensitive to the composition of the synthesis gel and the crystallization conditions. Key factors influencing the final product include:

-

Si/Al Ratio: Higher Si/Al ratios in the initial gel tend to favor the formation of ZSM-48.[6]

-

Alkali Metal Cation Concentration: The type and concentration of alkali metal cations, particularly Na⁺, can influence the zeolite phase.

-

Hydroxide Concentration (pH): The alkalinity of the synthesis mixture is a critical parameter.

-

SDA Concentration: The amount of this compound affects the nucleation and growth of the zeolite crystals.

-

Crystallization Temperature and Time: These parameters control the kinetics of the crystallization process.[7]

Computational studies have provided insights into the structure-directing role of the hexamethonium dication. These studies suggest that the van der Waals interactions between the SDA and the inorganic framework, along with the overall energetics of the system, determine the most stable zeolite phase.[5][8] For instance, in pure-silica systems under hydroxide media, the denser MRE framework (the framework of ZSM-48) is energetically favored when using hexamethonium as the SDA.[8]

Mechanism of Structure Direction

The precise mechanism by which hexamethonium directs the synthesis of specific zeolites is a complex process involving nucleation and crystal growth. A proposed general mechanism is outlined below:

-

Formation of Organo-Inorganic Composites: In the initial synthesis gel, the positively charged hexamethonium dications interact with anionic silicate and aluminosilicate (B74896) oligomers present in the alkaline solution. These interactions lead to the formation of amorphous organo-inorganic composites.

-

Nucleation: These composites serve as precursors for the nucleation of zeolite crystals. The flexible hexamethonium cation adopts a conformation that stabilizes the formation of specific secondary building units (SBUs) and their subsequent arrangement into the characteristic channel structure of either ZSM-48 or EU-1.

-

Crystal Growth: Once stable nuclei are formed, crystal growth proceeds by the addition of silicate and aluminosilicate species from the solution onto the growing crystal surface. The hexamethonium cations continue to be incorporated into the channels, directing the extension of the zeolite framework.

The competition between the formation of ZSM-48 and EU-1 is a delicate balance of the thermodynamic stability of the final zeolite-SDA composite and the kinetics of nucleation and growth under specific synthesis conditions.

Data Presentation: Physicochemical Properties of Zeolites Synthesized with Hexamethonium

The properties of zeolites are highly dependent on the synthesis conditions. The following tables summarize key quantitative data for EU-1 and ZSM-48 zeolites synthesized using hexamethonium bromide as the SDA.

| Zeolite | Si/Al Ratio | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Crystal Size | Reference |

| EU-1 | 25 | - | - | - | [7] |

| EU-1 | 45.7 | High | - | Uniform morphology | [9] |

| ZSM-48 | - | 219 | - | - | [10] |

| Hierarchical ZSM-48 | - | 417 | 0.13 | Nano-stick crystals | [11][12] |

Table 1: Summary of Physicochemical Properties.

| Zeolite | Synthesis Temperature (°C) | Synthesis Time (h) | Agitation | Key Findings | Reference |

| EU-1 | 180 | 72 | Rotation (50 rpm) | High crystallinity and uniform morphology | [9] |

| EU-1 | 190 | 72 | - | Optimum temperature for high crystallinity | [7] |

| EU-1 | 180 | 150 | - | Product contained minor unknown impurities | [13] |

| ZSM-48 | 160 | 168 | Tumbling (80 rpm) | Successful synthesis of aluminous ZSM-48 | [10] |

Table 2: Summary of Synthesis Conditions and Outcomes.

Experimental Protocols

The following are detailed methodologies for the synthesis of EU-1 and ZSM-48 zeolites using hexamethonium bromide as the structure-directing agent.

Synthesis of Conventional Aluminosilicate EU-1 Zeolite[9]

Molar Composition: Not specified, but based on reagent quantities.

Reagents:

-

Sodium meta-aluminate (NaAlO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hexamethonium bromide [(CH₃)₃N(CH₂)₆N(CH₃)₃]Br₂

-

Colloidal silica (e.g., Ludox)

Procedure:

-

Dissolve 0.066 g of sodium meta-aluminate and 0.18 g of sodium hydroxide in 13.55 g of deionized water in a Teflon liner.

-

Add 0.95 g of hexamethonium bromide to the solution and stir for 30 minutes until fully dissolved.

-

Add 2.5 g of colloidal silica dropwise to the mixture while stirring.

-

Continue stirring the final mixture for 2 hours to ensure homogeneity.

-

Transfer the Teflon liner into a stainless-steel autoclave, seal it, and place it in an oven.

-

Crystallize at 180°C for 72 hours under tumbling conditions (50 rpm).

-

After crystallization, cool the autoclave to room temperature.

-

Filter the solid product, wash it thoroughly with deionized water until the pH of the filtrate is neutral, and dry it in an oven at 100°C overnight.

-

To remove the occluded SDA, calcine the dried product in air at 550°C for 6 hours.

Synthesis of Aluminous ZSM-48 Zeolite[10]

Molar Composition: 30SiO₂ : 0.5Al₂O₃ : 4.5PMBr₂ : 5.0Na₂O : 1200H₂O (Note: PMBr₂ is a proxy for a different SDA in the source, but the procedure is representative for using a diquaternary ammonium SDA like hexamethonium bromide).

Reagents:

-

Aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O]

-

Sodium hydroxide (NaOH)

-

Hexamethonium bromide

-

Deionized water

-

Tetraethyl orthosilicate (B98303) (TEOS)

Procedure:

-

Dissolve 0.38 g of Al(NO₃)₃·9H₂O, 0.42 g of NaOH, and 1.57 g of hexamethonium bromide in 16.97 g of deionized water.

-

Add 6.44 g of TEOS dropwise to the solution and stir the mixture for 5 hours to homogenize.

-

Transfer the resulting gel into a 100 mL Teflon-lined autoclave.

-

Heat the autoclave at 160°C for 168 hours under tumbling conditions (80 rpm).

-

After crystallization, cool the autoclave, filter the product, wash with deionized water, and dry.

-

Calcine the product to remove the organic template.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows in the synthesis of zeolites using this compound.

References

- 1. Synthesis of ZSM-48 zeolites and their catalytic performance: a review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Modular organic structure-directing agents for the synthesis of zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovering Relationships between OSDAs and Zeolites through Data Mining and Generative Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational insights on the role of structure-directing agents (SDAs) in the synthesis of zeolites - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00306G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Sustainable Route for Synthesizing Aluminosilicate EU-1 Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 11. scite.ai [scite.ai]

- 12. rsc.org [rsc.org]

- 13. US4537754A - Zeolite EU-1 and a method of making zeolite EU-1 - Google Patents [patents.google.com]

Hexamethonium Hydroxide: A Technical Guide to its Application as a Molecular Probe for the Sympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethonium (B1218175), a bis-quaternary ammonium (B1175870) compound, is a potent and historically significant pharmacological agent.[1] While its clinical use as an antihypertensive has been discontinued (B1498344) due to its non-specific action, it remains an invaluable molecular probe in experimental and preclinical research.[2][3] This guide provides an in-depth technical overview of hexamethonium hydroxide (B78521), focusing on its mechanism of action, experimental applications, and detailed protocols for its use in probing the function and contribution of the sympathetic nervous system. Its ability to induce a reversible "medical sympathectomy" allows researchers to investigate the autonomic control of various physiological processes with precision.[1]

Pharmacology and Mechanism of Action

Hexamethonium is a non-depolarizing ganglionic blocker.[4] Its primary mode of action is the antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the autonomic ganglia, which are critical relay stations for both the sympathetic and parasympathetic nervous systems.[4][5]

Key Pharmacological Characteristics:

-

Receptor Target: Neuronal nicotinic acetylcholine receptors (nAChRs), particularly those containing α3, β2, and β4 subunits, which are prevalent in autonomic ganglia.[6]

-

Mechanism: Hexamethonium acts as a non-competitive antagonist by physically occluding the open ion pore of the nAChR, rather than competing with acetylcholine at its binding site.[4] This blockade prevents the influx of sodium and calcium ions that is necessary for the depolarization of the postganglionic neuron, thereby inhibiting neurotransmission.

-

Specificity: It does not significantly affect muscarinic acetylcholine receptors (mAChR) on target organs or the nicotinic receptors at the skeletal neuromuscular junction.[4] However, its lack of discrimination between sympathetic and parasympathetic ganglia is its defining characteristic as a research tool and its primary limitation for therapeutic use.[3]

The following diagram illustrates the mechanism of hexamethonium at the ganglionic synapse.

Caption: Mechanism of Hexamethonium at the Autonomic Ganglion.

Pharmacokinetics

Due to its charged, quaternary ammonium structure, hexamethonium exhibits specific pharmacokinetic properties that are crucial for experimental design. It is highly water-soluble, poorly absorbed from the gastrointestinal tract, and does not cross the blood-brain barrier, confining its effects to the peripheral nervous system.[1][2][7]

Table 1: Pharmacokinetic Properties of Hexamethonium

| Parameter | Description | Citation(s) |

|---|---|---|

| Chemistry | Bis-quaternary ammonium compound. | [1][7] |

| Absorption | Poor gastrointestinal absorption (~25% of oral dose). Typically administered parenterally (IV, IM, SC) for research. | [7] |

| Distribution | Volume of distribution (VOD) = 0.23 L/kg. Does not cross the blood-brain barrier. | [7] |

| Metabolism | Minimal metabolism. | [7] |

| Elimination | Primarily excreted unchanged in the urine (close to 100%). | [7] |

| Half-life | Short, approximately 10 minutes. | [7] |

| Duration of Action | Approximately 2 hours, but is dose-dependent. |[7][8] |

Data Presentation: Quantitative Effects

Hexamethonium's utility as a probe is demonstrated by its dose-dependent effects on physiological parameters directly controlled by the sympathetic nervous system, such as blood pressure and sympathetic nerve activity.

Cardiovascular Effects in Rodents

Studies in both normotensive (Wistar) and spontaneously hypertensive rats (SHRs) quantify the impact of intravenous hexamethonium on key cardiovascular and sympathetic parameters. The greater reduction in renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) in SHRs suggests a higher basal sympathetic tone in this hypertensive model.[9][10]

Table 2: Dose-Dependent Effects of IV Hexamethonium in Anesthetized Rats

| Animal Model | Dose (mg/kg) | Parameter Measured | Mean Maximal Reduction (%) | Citation(s) |

|---|---|---|---|---|

| Wistar (Normotensive) | 5.0 | RSNA | ~45% | [10] |

| MAP | ~25% | [10] | ||

| 25.0 | RSNA | ~55% | [10] | |

| MAP | ~35% | [10] | ||

| SHR (Hypertensive) | 5.0 | RSNA | ~60% | [10] |

| MAP | ~40% | [10] | ||

| 25.0 | RSNA | ~75% | [10] | |

| MAP | ~50% | [10] |

Note: Percentages are estimated from published graphs and data.

Effects on Gastrointestinal Motility in Sheep

Hexamethonium has also been used to probe the autonomic control of gastrointestinal functions. In conscious sheep, its administration demonstrates a dose-related inhibition of motility in different parts of the ruminant stomach.

Table 3: Effects of Subcutaneous Hexamethonium on Ruminant GI Function

| Dose (mg/kg, SC) | Target Function | Effect | Duration of Inhibition | Citation(s) |

|---|---|---|---|---|

| 1.25 | Reticular Contractions | Inhibition | 0.5 hours | [8] |

| 20.0 | Reticular Contractions | Inhibition | 5.0 hours | [8] |

| Not specified | Abomasal Motility | Inhibition with rebound | Long-lasting rebound | [8] |

| Not specified | Acid Secretion | Inhibition with rebound | Long-lasting rebound |[8] |

Experimental Protocols

The following protocols provide detailed methodologies for using hexamethonium as a molecular probe in common research contexts.

Protocol 1: Acute Ganglionic Blockade to Assess Basal Sympathetic Tone

This protocol is designed to quantify the contribution of sympathetic nerve activity to resting blood pressure in an anesthetized animal model.[10]

Caption: Workflow for Acute Assessment of Sympathetic Tone.

Detailed Methodology:

-

Animal Preparation: Anesthetize the subject (e.g., rat) and surgically expose the femoral artery and vein for cannulation to allow for blood pressure monitoring and drug administration, respectively. Isolate a sympathetic nerve bundle, such as the renal nerve, for direct nerve activity recording.

-

Instrumentation and Baseline Recording: Connect the arterial cannula to a pressure transducer to measure Mean Arterial Pressure (MAP) and Heart Rate (HR). Place a pair of silver wire electrodes on the isolated nerve to record Renal Sympathetic Nerve Activity (RSNA). Allow the animal to stabilize and record at least 30 minutes of baseline data.

-

Hexamethonium Administration: Prepare a solution of hexamethonium hydroxide or chloride in sterile saline. Administer a bolus dose via the venous cannula. To establish a dose-response curve, different cohorts of animals can be given increasing doses (e.g., 0.2, 1.0, 5.0, 25.0 mg/kg).[10]

-

Post-Injection Recording: Continue to record all physiological parameters. The maximal effect is typically observed within a few minutes of IV injection.

-

Data Analysis: Determine the background noise level of the nerve recording at the end of the experiment by sectioning the nerve centrally; subtract this value from the integrated RSNA signal.[10] Calculate the percentage change in MAP and RSNA from the baseline period to the point of maximal drug effect. The magnitude of the reduction in these parameters is taken as an index of the basal sympathetic tone.

Protocol 2: Chronic Sympathetic "Clamping"

This advanced technique uses continuous infusion of hexamethonium to block endogenous sympathetic signaling, while co-infusing an alpha-adrenergic agonist to "clamp" vascular tone at a constant level. This allows for the study of cardiovascular regulation independent of sympathetic reflexes.[11]

Caption: Workflow for Chronic Sympathetic Clamping.

Detailed Methodology:

-

Surgical Implantation: Under anesthesia, implant a radiotelemetry pressure transducer into the abdominal aorta of a rat. Implant a catheter into the vena cava for chronic drug infusion.

-

Recovery and Baseline: Allow the animal to recover fully from surgery. Record control measurements of MAP and HR for several days.[11]

-

Chronic Infusion: Begin a continuous infusion of hexamethonium combined with the α-adrenergic agonist phenylephrine. The goal is to titrate the doses so that the ganglionic blockade from hexamethonium is countered by the direct vascular constriction from phenylephrine, resulting in a MAP that is close to the normal baseline level.[11]

-

Validation of Blockade: Confirm the effectiveness of the ganglionic blockade.

-

Baroreflex Test: Administer a vasodilator (e.g., sodium nitroprusside). A successfully blocked animal will show a drop in blood pressure but no reflex tachycardia (increase in HR).[11]

-

Ganglionic Stimulant: Administer a direct ganglionic stimulating agent like DMPP (1,1-Dimethyl-4-phenylpiperazinium). A blocked animal will show no pressor (blood pressure increasing) response.[11]

-

-

Experimental Use: Once the sympathetic tone is clamped, the model can be used to study other aspects of cardiovascular control without the confounding influence of sympathetic reflexes.

Mandatory Visualizations: Signaling Pathway

To understand where hexamethonium acts, it is essential to visualize the sympathetic signaling pathway.

Caption: The Sympathetic Nervous System Pathway and Site of Hexamethonium Action.

Limitations and Considerations

-

Non-Selectivity: The primary limitation is the simultaneous blockade of both sympathetic and parasympathetic ganglia.[4][5] This can lead to complex and sometimes counterintuitive physiological responses. For example, the effect on heart rate can be variable, as hexamethonium blocks both sympathetic (tachycardic) and parasympathetic (bradycardic) inputs to the heart.[11]

-

Side Effects: In whole-animal studies, the parasympathetic blockade leads to side effects such as constipation, urinary retention, and dry mouth, which must be considered in the experimental design and animal care.[5]

-

Secondary Mechanisms: At very high concentrations (in the millimolar range), hexamethonium may have secondary effects, such as blocking Ca2+-activated K+ channels, which can increase neuronal excitability.[12] These effects are generally not observed at the doses used for standard ganglionic blockade.

Conclusion

This compound remains a cornerstone tool for autonomic nervous system research. Its potent and specific action as a ganglionic blocker allows for the effective and reversible removal of central autonomic outflow to the periphery. By understanding its mechanism, pharmacokinetic properties, and dose-dependent effects, researchers can design robust experiments to dissect the role of the sympathetic nervous system in health and disease. The protocols and data presented in this guide offer a comprehensive framework for the successful application of hexamethonium as a precise molecular probe.

References

- 1. grokipedia.com [grokipedia.com]

- 2. hexamethonium [drugcentral.org]

- 3. Hexamethonium | drug | Britannica [britannica.com]

- 4. Hexamethonium - Wikipedia [en.wikipedia.org]

- 5. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 6. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The chronic infusion of hexamethonium and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hexamethonium increases the excitability of sympathetic neurons by the blockade of the Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Ganglionic Blocking Effects of Hexamethonium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies used to investigate the ganglionic blocking effects of Hexamethonium (B1218175). Hexamethonium, a bis-quaternary ammonium (B1175870) compound, is a classical and pivotal tool in pharmacology, serving as a prototypical ganglionic blocker. Its primary mechanism of action is the non-depolarizing blockade of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia.[1] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, making it an invaluable agent for studying autonomic function.[1][2] This guide details its mechanism of action, presents quantitative data on its effects, and provides detailed experimental protocols for its study.

Mechanism of Action: An Open Channel Blockade

Hexamethonium exerts its ganglionic blocking effect not by competing with acetylcholine at its binding site, but primarily by physically occluding the ion pore of the nAChR in its open state.[1][3] This "open-channel block" is a hallmark of its mechanism and is characterized by a degree of voltage dependency, with the block being more pronounced at hyperpolarized membrane potentials.[3][4] Hexamethonium exhibits a notable selectivity for neuronal nAChRs, particularly the ganglionic subtypes, over nAChRs at the skeletal neuromuscular junction and muscarinic acetylcholine receptors.[1][2]

The primary targets of Hexamethonium in the autonomic ganglia are nAChRs composed of various alpha (α) and beta (β) subunits, with the α3β4 subtype being a prominent component of ganglionic receptors.[5] The blockade of these receptors prevents the influx of sodium and potassium ions that would normally follow acetylcholine binding, thereby inhibiting the depolarization of the postganglionic neuron and the propagation of the nerve impulse.

Data Presentation: Quantitative Analysis of Hexamethonium's Effects

The following tables summarize the quantitative data on the inhibitory effects of Hexamethonium on various nicotinic acetylcholine receptor subtypes and its impact on neurotransmitter release.

| Parameter | Receptor Subtype/Preparation | Value | Agonist | Experimental Conditions | Reference |

| IC₅₀ | Nicotine-induced currents in cultured rat superior cervical ganglion (SCG) neurons | 9.5 µM | Nicotine (0.08 mmol/L) | Whole-cell patch clamp | [5] |

| IC₅₀ | Compound Action Potential (CAP) in wild-type mouse SCG | 389.2 µM | - | Extracellular recording | [6] |

| IC₅₀ | CAP in α5β2-KO mouse SCG (expressing α3β4* receptors) | 126.7 µM | - | Extracellular recording | [6] |

| IC₅₀ | CAP in α5β4-KO mouse SCG | 22.1 µM | - | Extracellular recording | [6] |

| IC₅₀ | Human α4β2 nAChR | ~Memantine | - | Whole-cell patch clamp, -100 mV | [4] |

| Equilibrium Constant (Competitive Antagonism) | Frog Skeletal Muscle nAChR | ~200 µM | Acetylcholine | Voltage-clamp, +50 mV | [7] |

| pKi | Cardiac M2 Muscarinic Receptor | 3.68 | - | Radioligand binding | [4] |

| pKi | Cerebrocortical M1 Muscarinic Receptor | 3.28 | - | Radioligand binding | [4] |

| pKi | Submaxillary Gland M3 Muscarinic Receptor | 2.61 | - | Radioligand binding | [4] |

| Parameter | Experimental Preparation | Effect | Hexamethonium Concentration | Stimulation | Reference |

| Quantal Content | Rat phrenic nerve/hemidiaphragm | 30-40% increase | 200 µM | Low frequency (0.5-2 Hz) | [8] |

| Quantal Content | Rat phrenic nerve/hemidiaphragm | No effect | 200 µM | High frequency (50-150 Hz) | [8] |

| Transmitter Release | Rabbit superior cervical ganglion | No effect | 5-100 µM | - | [9] |

| Parameter | Value | Experimental Conditions | Reference |

| Association Rate Constant (kf) | 5 x 10⁴ M⁻¹s⁻¹ | Voltage- and concentration-jump relaxation analysis in Aplysia neurons | [10] |

| Dissociation Rate Constant (kb) | 0.24–0.29 s⁻¹ | Voltage- and concentration-jump relaxation analysis in Aplysia neurons | [10] |

Experimental Protocols

I. Isolation and Culture of Superior Cervical Ganglion (SCG) Neurons

This protocol describes the dissection and culturing of sympathetic neurons from the SCG of neonatal rats, a primary model for studying ganglionic function.[11][12][13]

Materials:

-

Neonatal rat pups (P0-P1)

-

Leibovitz's L-15 medium

-

Collagenase (Type 4)

-

Trypsin (0.25%)

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Poly-D-lysine and Laminin coated culture dishes

-

Sterile dissection tools

Procedure:

-

Euthanize neonatal rat pups in accordance with approved animal care protocols.

-

Sterilize the pups with 70% ethanol.

-

Under a dissecting microscope, locate the SCG in the bifurcation of the carotid arteries.

-